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Compound of Interest

Compound Name: Iodoethane-1,1-d2

Cat. No.: B1601439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and

synthesis of 1-iodo-1,1-dideuterioethane (CH3CD2I), an isotopically labeled analog of

iodoethane. This document is intended for researchers in various fields, including organic

synthesis, medicinal chemistry, and materials science, who require detailed information on this

specific deuterated compound.

Structure and Properties
1-Iodo-1,1-dideuterioethane, with the chemical formula CH₃CD₂I, is a heavy isotope-labeled

version of iodoethane where the two hydrogen atoms on the carbon adjacent to the iodine are

replaced with deuterium. This isotopic substitution is key to its application in mechanistic

studies and as a tracer in various chemical and biological processes.

Physical and Chemical Properties
The introduction of deuterium atoms primarily affects the vibrational modes of the molecule and

can have a minor influence on its physical properties compared to the non-deuterated analog,

iodoethane (CH₃CH₂I).
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Property Value

Molecular Formula C₂H₃D₂I

Molecular Weight 157.98 g/mol

CAS Number 3652-82-2

Boiling Point 69-73 °C (lit.)

Melting Point -108 °C (lit.)

Density 1.974 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.509 (lit.)

Note: The physical properties are based on commercially available Iodoethane-1,1-d2 and

may be subject to slight variations.

Spectroscopic Data (Predicted)
While specific experimental spectra for CH₃CD₂I are not readily available in the public domain,

the expected spectroscopic characteristics can be predicted based on the known spectra of

iodoethane and the effects of deuterium substitution.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the CH₃ group. The

typical quartet seen for the CH₃ group in iodoethane would collapse to a singlet due to the

absence of adjacent protons (protons on the CD₂ group are replaced by deuterium, which is

typically not observed in ¹H NMR, and the coupling constant to deuterium, ¹J(H,D), is much

smaller than ¹J(H,H)).

¹³C NMR: The carbon-13 NMR spectrum should display two signals. The signal for the CD₂

carbon will be a triplet due to coupling with the two deuterium atoms (based on the n+1 rule

for spin I=1 nuclei). The CH₃ carbon signal will be a singlet.

Mass Spectrometry: The molecular ion peak (M⁺) in the mass spectrum would be observed

at m/z 158, corresponding to the molecular weight of CH₃CD₂I. Common fragmentation

patterns for iodoalkanes involve the loss of the iodine atom or alkyl fragments.
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Vibrational Spectroscopy (IR/Raman): The C-D stretching and bending vibrations will appear

at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in

iodoethane due to the heavier mass of deuterium. This shift is a hallmark of deuteration and

can be used to confirm the isotopic labeling.

Synthesis Pathways
The synthesis of 1-iodo-1,1-dideuterioethane typically involves the conversion of a precursor

already containing the dideuteriated ethyl group. The most common strategies involve the

iodination of a corresponding deuterated alcohol or the halide exchange from a deuterated

bromide.

Pathway 1: Iodination of 1,1-Dideuterioethanol
A plausible and direct route to CH₃CD₂I is the iodination of 1,1-dideuterioethanol (CH₃CD₂OH).

This can be achieved using various standard iodinating agents. A common and effective

method involves the use of iodine in the presence of a reducing agent like triphenylphosphine.

Caption: Synthesis of CH3CD2I from 1,1-dideuterioethanol.

Pathway 2: Halide Exchange from 1-Bromo-1,1-
dideuterioethane
Another viable synthesis route is the Finkelstein reaction, which involves the treatment of 1-

bromo-1,1-dideuterioethane (CH₃CD₂Br) with an iodide salt, typically sodium iodide, in a

suitable solvent like acetone. This is an equilibrium reaction, and the precipitation of the less

soluble sodium bromide in acetone drives the reaction towards the formation of the desired

iodoalkane.

Caption: Finkelstein reaction for the synthesis of CH3CD2I.

Experimental Protocols
Detailed experimental protocols for the synthesis of CH₃CD₂I are not widely published.

However, the following are generalized procedures based on established methods for the

synthesis of iodoalkanes, adapted for the deuterated analog.
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Protocol 1: Synthesis from 1,1-Dideuterioethanol (Appel
Reaction)
This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl

halides.

Materials:

1,1-Dideuterioethanol (CH₃CD₂OH)

Triphenylphosphine (PPh₃)

Iodine (I₂)

Imidazole

Anhydrous diethyl ether or dichloromethane (DCM)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve

triphenylphosphine and imidazole in anhydrous diethyl ether or DCM.

Cool the mixture to 0 °C in an ice bath.

Add iodine portion-wise to the stirred solution. The mixture will turn dark brown.

Slowly add a solution of 1,1-dideuterioethanol in the same anhydrous solvent to the reaction

mixture.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is

complete (monitor by TLC or GC).
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove

excess iodine.

Separate the organic layer, and wash it successively with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by distillation to obtain pure 1-iodo-1,1-dideuterioethane.

Caption: Experimental workflow for the Appel reaction.

Protocol 2: Synthesis via Finkelstein Reaction
This protocol describes the halide exchange reaction.

Materials:

1-Bromo-1,1-dideuterioethane (CH₃CD₂Br)

Sodium iodide (NaI), anhydrous

Anhydrous acetone

Diethyl ether

Water

Anhydrous calcium chloride (CaCl₂)

Procedure:

In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.

Add 1-bromo-1,1-dideuterioethane to the solution.

Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium

bromide) should be observed.
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After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

Filter off the precipitated sodium bromide.

Dilute the filtrate with diethyl ether and wash with water to remove any remaining sodium

iodide and acetone.

Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the

solvent by distillation.

Further purify the product by fractional distillation.

Caption: Experimental workflow for the Finkelstein reaction.

Conclusion
1-Iodo-1,1-dideuterioethane is a valuable isotopically labeled compound for detailed

mechanistic and tracer studies in chemistry and related sciences. While specific, published

experimental data is scarce, its synthesis can be reliably achieved through established

methods such as the Appel reaction from 1,1-dideuterioethanol or the Finkelstein reaction from

1-bromo-1,1-dideuterioethane. The provided protocols and structural information serve as a

comprehensive guide for researchers intending to synthesize and utilize this compound in their

work. Careful execution of the described synthetic procedures and appropriate analytical

characterization are essential to ensure the purity and identity of the final product.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Iodo-1,1-
dideuterioethane (CH3CD2I)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601439#ch3cd2i-structure-and-synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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